N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-chlorophenyl group and the carboxamide functionality in this compound further enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors. For instance, 2-hydroxyacetophenone can be reacted with an aldehyde in the presence of a base to form the chromene ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromene core with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group by reacting the intermediate product with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes such as inflammation, cell proliferation, and microbial growth.
Pathways Involved: It may inhibit key signaling pathways, leading to the suppression of inflammatory responses, inhibition of cancer cell growth, or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamides: Known for their antimicrobial and antitubercular activities.
Phthalazine Derivatives: Act as VEGFR-2 inhibitors and apoptosis inducers.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives: Exhibited antimicrobial and anticancer activities.
Uniqueness
N-(4-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure combined with the 4-chlorophenyl and carboxamide functionalities. This combination imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14ClNO3 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-14-15(21)9-17(23-16(14)8-11(10)2)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |
InChI Key |
CSQSHBROHRDRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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